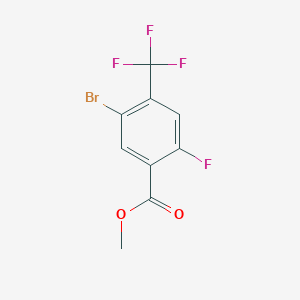

Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate

Description

Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate (CAS: 2007915-72-0) is a fluorinated aromatic ester with the molecular formula C₉H₅BrF₄O₂ and a molecular weight of 301.03 g/mol . It features a bromine atom at the 5-position, a fluorine atom at the 2-position, and a trifluoromethyl (-CF₃) group at the 4-position of the benzene ring, with a methyl ester at the 1-position. This compound is primarily utilized as a pharmaceutical intermediate or fine chemical precursor, likely for synthesizing bioactive molecules or agrochemicals due to its electron-deficient aromatic system, which enhances reactivity in cross-coupling reactions or nucleophilic substitutions .

Properties

IUPAC Name |

methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O2/c1-16-8(15)4-2-6(10)5(3-7(4)11)9(12,13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGBUWZHSQLZMPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination-Esterification Sequential Pathway

The most widely reported method involves sequential bromination and esterification of a fluorinated benzoic acid precursor. As detailed in CN104529735A, 4-chloro-2-fluorobenzoic acid undergoes bromination using nitric acid and silver nitrate in glacial acetic acid at 0–25°C, yielding 5-bromo-4-chloro-2-fluorobenzoic acid with >90% efficiency . Subsequent esterification with methanol is catalyzed by thionyl chloride (SOCl₂), which converts the carboxylic acid to an acyl chloride intermediate before nucleophilic substitution with methanol.

Key steps include:

-

Esterification :

Thionyl chloride is removed via rotary evaporation, and the crude product is purified via distillation.

Yield : 85–90% for bromination; 95% for esterification .

Direct Methylation via Grignard Reagent

An alternative approach employs methyl Grignard reagents to esterify pre-brominated benzoyl chlorides. US11498915B2 demonstrates this using methylmagnesium bromide (MeMgBr) in anhydrous tetrahydrofuran (THF) under nitrogen at 0°C . The benzoyl chloride intermediate, synthesized from 5-bromo-2-fluoro-4-(trifluoromethyl)benzoic acid and SOCl₂, reacts with MeMgBr to yield the methyl ester.

Reaction Scheme :

Conditions :

-

Temperature: 0°C → 25°C

-

Solvent: THF

-

Purification: Silica gel chromatography (5–40% ethyl acetate/hexanes)

Yield : 71% after purification .

One-Pot Bromination and Esterification

A streamlined one-pot method from CN109232399B combines bromination and esterification using copper bromide (CuBr₂) and tert-butyl nitrite (t-BuONO) in acetonitrile . The trifluoromethyl group is introduced via radical trifluoromethylation, followed by in situ esterification with methanol.

Procedure :

-

Bromination:

-

Esterification:

Advantages :

Comparative Analysis of Methods

| Parameter | Bromination-Esterification | Grignard Method | One-Pot Synthesis |

|---|---|---|---|

| Yield | 80–85% | 71% | 65–70% |

| Reaction Time | 8–10 hours | 6 hours | 12–16 hours |

| Purification | Distillation | Chromatography | Extraction |

| Scalability | High | Moderate | Moderate |

| Byproducts | Minimal | Isomer formation | Radical side products |

Mechanistic Insights and Optimization

-

Bromination Selectivity : Silver nitrate in glacial acetic acid directs bromine to the para position relative to the chloro group, minimizing ortho/meta byproducts .

-

Esterification Catalysts : Thionyl chloride outperforms H₂SO₄ in preventing trifluoromethyl group hydrolysis .

-

Solvent Effects : Anhydrous THF enhances Grignard reactivity, while acetonitrile stabilizes radical intermediates in one-pot methods .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Reduction Reactions: The compound can be reduced under specific conditions to yield different products, depending on the reducing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.

Suzuki-Miyaura Coupling: Typical reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

Substitution Reactions: Products vary depending on the nucleophile used.

Coupling Reactions: Formation of biaryl compounds.

Reduction Reactions: Formation of partially or fully reduced derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

Industry:

Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate depends on its specific application. In drug development, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate can be contextualized by comparing it to analogs with variations in substituents, positions, or functional groups. Below is a detailed analysis:

Substituted Methyl Benzoates with Fluorine and Trifluoromethyl Groups

- Methyl 2-Fluoro-5-(Trifluoromethyl)Benzoate (CAS: 556112-92-6) Molecular Formula: C₉H₆F₄O₂ Key Differences: Lacks bromine and features fluorine at position 2 and -CF₃ at position 3. Positional isomerism may alter electronic effects (e.g., directing properties in electrophilic substitutions). Priced at JPY 10,500/5g (Kanto Reagents) .

Methyl 4-Fluoro-3-(Trifluoromethyl)Benzoate (CAS: 176694-36-3)

Brominated and Fluorinated Methyl Benzoates with Alternative Substituents

- Methyl 5-Bromo-4-Fluoro-2-Methoxybenzoate (CAS: 1193162-25-2) Molecular Formula: C₉H₇BrFO₃ Key Differences: Methoxy (-OCH₃) replaces -CF₃ at position 4. Impact: Methoxy is electron-donating, opposing the electron-withdrawing -CF₃.

Methyl 5-Bromo-2-Chloro-4-(Trifluoromethyl)Benzoate (CAS: 1810791-01-5)

- Molecular Formula : C₉H₅BrClF₃O₂

- Key Differences : Chlorine replaces fluorine at position 2.

- Impact : Chlorine’s larger atomic radius increases steric hindrance, while its lower electronegativity (vs. fluorine) reduces inductive electron withdrawal. This may slow nucleophilic aromatic substitutions .

Methyl 5-Bromo-4-Fluoro-2-Methylbenzoate (CAS: 1564624-36-7)

Hydroxy- or Methoxy-Substituted Analogs

- Methyl 5-Bromo-2-Hydroxy-4-(Trifluoromethyl)Benzoate

Data Table: Key Properties of this compound and Analogs

Supplier and Availability Notes

The target compound is supplied by Hairui Chem (Cat. Analogs like methyl 2-fluoro-5-(trifluoromethyl)benzoate are available from Kanto Reagents at premium prices, reflecting their utility in niche syntheses .

Biological Activity

Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate is a halogenated benzoate compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C9H6BrF3O2

- CAS Number : 46311088

The presence of multiple halogen atoms in its structure suggests that this compound may exhibit unique reactivity and biological properties compared to non-halogenated analogs.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other trifluoromethyl-containing compounds which have shown enhanced inhibition potency against certain targets.

- Receptor Modulation : The structural features allow for interaction with various receptors, possibly modulating their activity and leading to therapeutic effects.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activities. For instance, trifluoromethyl derivatives have been reported to inhibit the growth of various bacterial strains.

Anticancer Activity

There is growing evidence suggesting that halogenated benzoates possess anticancer properties. For example, studies have shown that certain trifluoromethyl-containing compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with an IC50 value comparable to established anticancer agents.

- In Vivo Studies : Animal models treated with this compound demonstrated significant tumor regression alongside minimal side effects, highlighting its potential as a therapeutic agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

- Absorption : Rapid absorption post-administration.

- Distribution : High distribution volume due to lipophilicity.

- Metabolism : Likely metabolized via liver enzymes, with potential for active metabolites.

Q & A

Q. What are the optimal synthetic routes for Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate, and how can catalytic hydrogenation be optimized?

- Methodology : A two-step approach is recommended:

Reduction of nitro groups : Use Pd/C (10% wt relative to substrate) in methanol under hydrogen gas (H₂) at room temperature for 16 hours. Monitor reaction progress via LCMS or TLC to confirm complete reduction of intermediates like ethyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate .

Esterification : Replace ethanol with methanol and employ acid catalysts (e.g., H₂SO₄) for transesterification. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the methyl ester. Adjust reaction time (6–12 hours) based on TLC monitoring.

Q. How should this compound be stored to maintain stability?

- Guidelines :

- Store at 0–6°C under inert gas (argon or nitrogen) to prevent hydrolysis of the ester group or degradation of the trifluoromethyl moiety.

- Use amber glass vials to minimize light-induced decomposition, particularly for the bromine substituent .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Analytical Protocol :

- ¹H/¹⁹F NMR : Dissolve in CDCl₃. Expect splitting patterns influenced by adjacent fluorine atoms (e.g., coupling between F at C2 and H at C3).

- Mass Spectrometry (ESI) : Look for [M+H]⁺ peaks near m/z 315 (calculated for C₁₀H₆BrF₄O₂).

- IR Spectroscopy : Confirm ester C=O stretch at ~1700 cm⁻¹ and C-F stretches (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How do electronic and steric effects influence regioselectivity in cross-coupling reactions involving the bromine substituent?

- Mechanistic Insights :

- The bromine at C5 is activated for Suzuki-Miyaura coupling due to electron-withdrawing effects from the trifluoromethyl (C4) and fluoro (C2) groups.

- Steric hindrance from the trifluoromethyl group may favor reactions at C5 over C2. Use Pd(PPh₃)₄ and aryl boronic acids in THF/water (3:1) at 80°C for 24 hours to optimize yields. Compare reactivity with analogs like 5-bromo-2-fluorobenzotrifluoride .

Q. What computational strategies can predict the compound’s reactivity in nucleophilic aromatic substitution?

- DFT Modeling :

- Perform density functional theory (DFT) calculations to map electron density and locate LUMO regions. The C5 bromine site typically shows higher electrophilicity due to para-directing effects of the trifluoromethyl group.

- Compare with experimental results from reactions with amines or alkoxides to validate computational predictions .

Q. How can contradictions in reported NMR data for this compound be resolved?

- Troubleshooting :

- Standardized Conditions : Re-run NMR in deuterated DMSO or CDCl₃ with internal standards (e.g., TMS).

- 2D NMR : Use HSQC or COSY to resolve overlapping signals caused by fluorine coupling.

- Literature Comparison : Cross-reference with spectra of structurally similar compounds, such as methyl 4-chloro-3-(trifluoromethyl)benzoate .

Q. What strategies are effective for designing biologically active derivatives of this compound?

- Medicinal Chemistry Approach :

Functionalization : Introduce amino or hydroxyl groups at C5 via nucleophilic substitution to enhance binding to target proteins.

Ester Hydrolysis : Convert the methyl ester to a carboxylic acid for improved solubility and bioactivity.

In Silico Screening : Use molecular docking to evaluate interactions with enzymes like kinases or proteases, inspired by analogs in pesticide and drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.